molecular formula C22H24N2O2S B3226141 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]-N-(4-phenylbutan-2-yl)benzamide CAS No. 1251686-05-1

4-[(4-methyl-1,3-thiazol-2-yl)methoxy]-N-(4-phenylbutan-2-yl)benzamide

Cat. No.: B3226141
CAS No.: 1251686-05-1
M. Wt: 380.5
InChI Key: IFPQXDITGNMURC-UHFFFAOYSA-N
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Description

4-[(4-methyl-1,3-thiazol-2-yl)methoxy]-N-(4-phenylbutan-2-yl)benzamide is a synthetic organic compound that features a thiazole ring, a benzamide moiety, and a phenylbutan-2-yl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Mode of Action

Similar compounds have shown to inhibit the tgf-β-inducedSmad2/3 phosphorylation at a cellular level . This suggests that the compound might interact with its target receptor, inhibiting its activity and thus preventing the downstream signaling cascade.

Biochemical Pathways

The inhibition of TGF-β-induced Smad2/3 phosphorylation suggests that the compound affects the TGF-β signaling pathway . This pathway is involved in a variety of cellular processes, including cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions.

Pharmacokinetics

The solubility of similar compounds has been improved by introducing a methoxy group to the benzothiazole ring . This could potentially enhance the bioavailability of the compound.

Result of Action

The inhibition of TGF-β-induced Smad2/3 phosphorylation by similar compounds can lead to a decrease in cell proliferation and an increase in cell differentiation . This could potentially be used for the treatment of diseases characterized by excessive cell proliferation, such as cancer.

Action Environment

The solubility and therefore the bioavailability and efficacy of similar compounds have been improved by modifying the chemical structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]-N-(4-phenylbutan-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-methyl-1,3-thiazol-2-yl)methoxy]-N-(4-phenylbutan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

4-[(4-methyl-1,3-thiazol-2-yl)methoxy]-N-(4-phenylbutan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-methyl-1,3-thiazol-2-yl)methoxy]-N-(4-phenylbutan-2-yl)benzamide: Unique due to its specific substitution pattern on the thiazole ring and the presence of the phenylbutan-2-yl group.

    7-Methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole: Another thiazole derivative with different biological activities.

    4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol: Exhibits different pharmacological properties due to its distinct structure.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

4-[(4-methyl-1,3-thiazol-2-yl)methoxy]-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-16(8-9-18-6-4-3-5-7-18)24-22(25)19-10-12-20(13-11-19)26-14-21-23-17(2)15-27-21/h3-7,10-13,15-16H,8-9,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPQXDITGNMURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)NC(C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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